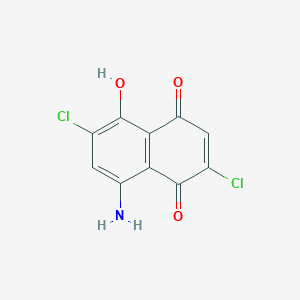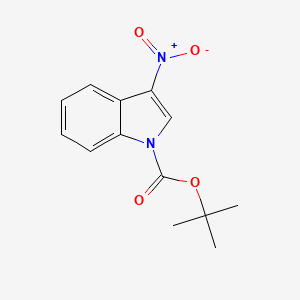![molecular formula C14H20N2O3 B11854879 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione CAS No. 15025-45-3](/img/structure/B11854879.png)
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-7,15-diazadispiro[5252]hexadec-1-ene-8,16-dione is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include cyclization reactions, where the formation of the spirocyclic structure is a key step. Reaction conditions such as temperature, pressure, and the use of catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. Industrial production also emphasizes the importance of safety measures and environmental considerations, ensuring that the manufacturing process adheres to regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.
Reduction: Reduction reactions can lead to the conversion of certain functional groups within the compound, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as solvent choice, temperature, and pH are critical factors that influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.
Medicine: The compound’s pharmacological properties are investigated for potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic applications.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione analogs: Compounds with similar spirocyclic structures but different functional groups.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Diazadispiro compounds: Compounds with similar diazadispiro structures but varying ring sizes and functional groups.
Uniqueness
This compound stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
15025-45-3 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
8-hydroxy-8,16-diazadispiro[5.2.59.26]hexadec-13-ene-7,15-dione |
InChI |
InChI=1S/C14H20N2O3/c17-11-14(9-5-2-6-10-14)16(19)12(18)13(15-11)7-3-1-4-8-13/h5,9,19H,1-4,6-8,10H2,(H,15,17) |
InChI-Schlüssel |
DSNYXBNMMRQGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)N(C3(CCCC=C3)C(=O)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
![5-Methyl-1-phenyl-[1,2,4]triazolo[4,3-A]quinoline](/img/structure/B11854813.png)
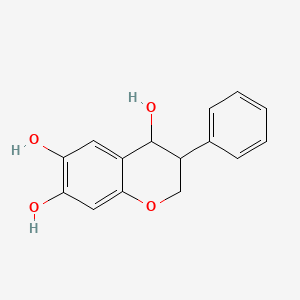
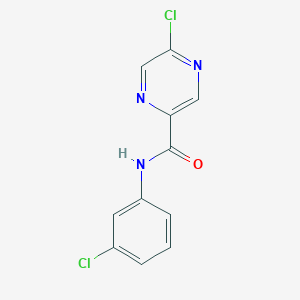
![6-Chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11854827.png)
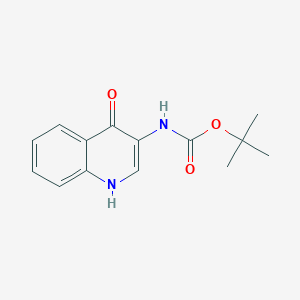

amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)


